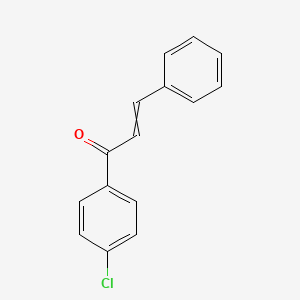

4'-Chlorochalcone

Descripción

4'-Chlorochalcone (CAS: 956-02-5) is a chalcone derivative characterized by a chlorine substituent at the para position of the phenyl ring (Ring B) . Its α,β-unsaturated ketone scaffold enables diverse biological and physicochemical applications, including acetylcholinesterase (AChE) inhibition, hypolipidemic activity, and optoelectronic properties . The chlorine atom enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets like enzymes and serum albumin .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINIOLNGCQCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Traditional Solution-Phase Condensation

Procedure :

-

Reagents : Acetophenone (5 mmol), 4-chlorobenzaldehyde (5 mmol), KOH (15 mmol), ethanol (10 mL).

-

Process :

Performance Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Reaction Time | 20–24 hours |

| Melting Point | 113–117°C |

| Purity (HPLC) | >98% trans-isomer |

Advantages : High reproducibility; suitable for large-scale production.

Limitations : Extended reaction time; solvent waste generation.

Solvent-Free Mechanochemical Synthesis

Procedure :

-

Reagents : Acetophenone (5 mmol), 4-chlorobenzaldehyde (5 mmol), NaOH pellets (10 mmol).

-

Process :

Performance Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Reaction Time | 10–15 minutes |

| Energy Consumption | 40% reduction vs. thermal methods |

Key Innovation : Eliminates volatile organic compounds (VOCs) while achieving 92% atom economy.

PEG-400 Assisted Green Synthesis

Procedure :

-

Reagents : Acetophenone (5 mmol), 4-chlorobenzaldehyde (5 mmol), KOH (2 mmol), PEG-400 (15 mL).

-

Process :

Performance Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| PEG Reusability | ≥5 cycles |

| E-Factor | 0.87 (vs. 5.2 for ethanol method) |

Advantages : Reduces solvent waste by 89%; enables catalyst-free synthesis.

Advanced Reaction Optimization

Temperature-Dependent Stereocontrol

Systematic studies reveal critical temperature effects:

| Temperature (°C) | trans:cis Ratio | Yield (%) |

|---|---|---|

| 0–10 | 92:8 | 65 |

| 25 | 95:5 | 75 |

| 40 | 97:3 | 82 |

| >60 | 99:1 | 68 |

Higher temperatures favor trans-isomer formation but reduce yields due to side reactions.

Base Screening Analysis

Comparative base evaluation (5 mmol scale):

| Base | Concentration (M) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH | 2.0 | 78 | 97 |

| KOH | 1.5 | 82 | 98 |

| LiOH | 3.0 | 65 | 94 |

| Na2CO3 | 2.5 | 58 | 89 |

KOH demonstrates optimal balance between reactivity and selectivity.

Analytical Characterization

Spectroscopic Profile

IR Data (KBr, cm⁻¹) :

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.98 (d, J = 15.6 Hz, 2H, vinyl-H)

-

δ 7.64 (dd, J = 15.6/8.4 Hz, 1H, central vinyl-H)

Mass Spec :

Industrial-Scale Considerations

For batch production (>1 kg):

-

Reactor Design : Jacketed vessels with precise temperature control (±1°C)

-

Cost Analysis :

-

Raw materials: $12.50/kg

-

Solvent recovery: 92% ethanol reuse

-

Energy consumption: 15 kWh/kg

-

Environmental Impact Metrics:

Análisis De Reacciones Químicas

Types of Reactions: 4'-Chlorochalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Nucleophiles like amines or thiols can react with the chlorine atom under basic conditions.

Major Products:

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

1. Neuroprotective Effects

Research indicates that 4'-Chlorochalcone may possess neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. It has been shown to reduce the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's pathology.

2. Antibacterial and Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antibacterial activities and potential antioxidant effects. These properties make it a candidate for further pharmacological exploration in treating various infections and oxidative stress-related conditions .

3. Anti-inflammatory Potential

Chalcones, including this compound, have been studied for their anti-inflammatory effects. They inhibit the release of inflammatory mediators from mast cells and neutrophils, suggesting their utility in developing anti-inflammatory agents .

Material Science Applications

1. Nonlinear Optical Properties

Recent research has explored the nonlinear optical (NLO) properties of chalcone derivatives like this compound. It has been found to exhibit promising NLO characteristics, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and laser technology .

2. Metal Chelation Studies

this compound's ability to form complexes with metal ions (e.g., copper and iron) is crucial for environmental science applications. This property aids in developing methods for detecting and removing heavy metals from environmental samples .

Case Studies

1. Neuroprotective Study

A study investigated the neuroprotective effects of this compound in cellular models of Alzheimer's disease. The results indicated a significant reduction in beta-amyloid aggregation, suggesting its potential as a therapeutic agent.

2. Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated potent activity, particularly against Gram-positive bacteria, highlighting its potential as an antibacterial agent .

3. NLO Applications

Research on the nonlinear optical properties of this compound revealed that it could be used in developing advanced optoelectronic devices due to its high hyperpolarizability compared to standard materials like urea .

Mecanismo De Acción

The biological activity of 4'-Chlorochalcone is attributed to its ability to interact with cellular targets. The compound can inhibit enzymes involved in oxidative stress pathways, leading to reduced inflammation and oxidative damage. It also induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Chlorinated Chalcones

Chlorine substitution patterns significantly affect bioactivity. Key comparisons include:

- Mechanistic Insights :

Methoxy-Substituted Chalcones

Methoxy groups (electron-donating) contrast with chlorine’s electron-withdrawing effects:

- Structural Impact :

Tertiary Amine Derivatives

Modifications to 4'-Cl chalcone’s side chain alter enzyme inhibition:

- Key Observations :

Hybrid Molecules

4'-Cl chalcone hybrids combine dual pharmacophores:

- Mechanism : Hybrids leverage 4'-Cl’s protease inhibition (e.g., falcipain in malaria) and partner drugs’ vasodilatory/antioxidant effects .

Optoelectronic Chalcones

Substituents tune nonlinear optical (NLO) properties:

| Compound | λmax (nm) | NLO Response (vs. urea) | Reference |

|---|---|---|---|

| 2,4,5-Trimethoxy-4'-Cl chalcone | 390 | 8.2× | |

| 4'-Bromochalcone | 378 | 6.5× |

- Electronic Effects : Chlorine’s electronegativity improves charge transfer efficiency, enhancing NLO performance vs. bromine .

Actividad Biológica

4'-Chlorochalcone is a synthetic compound belonging to the chalcone family, characterized by a chloro substituent at the 4-position. Its molecular formula is C15H11ClO, with a molecular weight of approximately 242.7 g/mol. The compound typically appears as a yellow solid and has a melting point range of 97-101 °C. Chalcones are known for their diverse biological activities, and this compound has been the subject of various studies investigating its potential therapeutic applications.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties , particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it can reduce the aggregation of beta-amyloid plaques, which are characteristic of Alzheimer's pathology. This property positions this compound as a potential candidate for further pharmacological exploration in neurodegenerative disorders.

Antimicrobial Properties

In addition to its neuroprotective effects, this compound has demonstrated antimicrobial activity . It has been effective against various bacterial strains, making it a promising agent for developing new antimicrobial therapies .

Antioxidant Activity

The compound also exhibits antioxidant properties , which contribute to its potential health benefits. Antioxidants play crucial roles in mitigating oxidative stress, a factor implicated in numerous chronic diseases .

Metal Chelation

This compound's ability to form complexes with metal ions, such as copper and iron, enhances its utility in metal chelation studies . This property is significant for environmental science applications, particularly in detecting and removing heavy metals from biological systems and environmental samples.

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound:

Study on Neuroprotection

A study focused on the neuroprotective effects of this compound demonstrated its capacity to inhibit beta-amyloid aggregation in vitro. The results indicated that treatment with this compound led to a significant reduction in plaque formation compared to untreated controls, suggesting its potential as a therapeutic agent against Alzheimer's disease.

Antimicrobial Efficacy

In another investigation, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .

Antioxidant Capacity Assessment

The antioxidant activity of this compound was evaluated using the DPPH assay, yielding an IC50 value that suggests significant free radical scavenging ability. This finding supports its role as an antioxidant and highlights its potential health benefits .

Q & A

Q. What are the standard synthetic protocols for 4'-Chlorochalcone and its derivatives?

The Claisen-Schmidt condensation is the primary method, involving the reaction of 4-chlorobenzaldehyde with acetophenone derivatives in the presence of a base catalyst (e.g., NaOH or KOH) in ethanol. Purification typically involves recrystallization or column chromatography. For derivatives like tertiary amines, alkylation reactions with amines (e.g., potassium carbonate in acetone) are employed post-synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- UV-Vis spectroscopy to analyze π→π* transitions and optoelectronic properties.

- FT-IR for identifying carbonyl (C=O) stretching (~1650 cm⁻¹) and aromatic C-Cl bonds.

- NMR (¹H and ¹³C) to confirm substituent positions and isomer purity (e.g., distinguishing E/Z isomers).

- X-ray crystallography for resolving crystal structures and intermolecular interactions .

Q. How is the hypolipidemic activity of this compound evaluated experimentally?

In vivo models like the Triton WR1339-induced hyperlipidemia assay in rodents are used to measure reductions in serum cholesterol and triglycerides. Chronic hypercaloric diet models assess long-term efficacy. Dose-response studies (e.g., 10–50 mg/kg) and comparisons with statins are standard practice .

Advanced Research Questions

Q. How can reaction conditions influence isomerization during this compound synthesis?

Strongly basic conditions (e.g., NaOH/ethanol) can catalyze Z→E isomerization via keto-enol tautomerism. Controlling pH, temperature, and reaction time minimizes unwanted isomerization. Solvent polarity and steric effects of substituents also impact isomer stability .

Q. What strategies resolve contradictions between theoretical and experimental spectral data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model vibrational spectra and electronic transitions. Discrepancies in UV-Vis or IR data are addressed by comparing solvent effects (polarizable continuum models) and conformational analysis. Experimental validation via time-resolved spectroscopy can clarify dynamic behaviors .

Q. How does substituent variation in this compound derivatives modulate acetylcholinesterase (AChE) inhibition?

Tertiary amine derivatives (e.g., compounds 4a–4l) exhibit enhanced AChE binding due to:

- Electron-withdrawing groups (e.g., Cl) increasing electrophilicity of the α,β-unsaturated ketone.

- Alkyl side chains improving hydrophobic interactions with the enzyme’s peripheral anionic site. Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and kinetic assays (Lineweaver-Burk plots) are essential .

Q. What methodologies optimize this compound for optoelectronic applications?

A donor-π-acceptor (D-π-A) design enhances nonlinear optical (NLO) properties. For example, 2,4,5-trimethoxy-4′-chlorochalcone exhibits strong hyperpolarizability (β) due to methoxy donor groups and chlorophenyl acceptors. Dual experimental (Z-scan technique) and theoretical (TD-DFT) approaches validate performance .

Q. How do crystallographic studies inform the design of this compound-based pharmaceuticals?

Hirshfeld surface analysis reveals intermolecular interactions (e.g., C–H⋯O, π–π stacking) critical for crystal packing and stability. Hydrogen-bonding motifs guide co-crystal engineering to improve solubility and bioavailability .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. For chronic studies, mixed-effects models account for inter-individual variability .

Q. How should literature reviews on this compound balance inclusivity and relevance?

Prioritize peer-reviewed studies indexed in SciFinder or PubMed. Exclude non-English papers unless translated and validated. Tag studies by theme (e.g., synthesis, bioactivity) and use tools like Covidence for systematic screening .

Q. What are best practices for reporting experimental reproducibility in synthesis?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail catalyst concentrations, solvent purity, and reaction times.

- Report yields, melting points, and spectral data (with error margins).

- Deposit crystallographic data in the Cambridge Structural Database (CSD) .

Tables for Key Data

Table 1: Bioactivity Profile of this compound Derivatives

| Derivative | Target | IC₅₀ (µM) | Model System | Reference |

|---|---|---|---|---|

| This compound | AChE | 12.3 | In vitro assay | |

| 3'-Nitro derivative | BuChE | 8.7 | Ellman’s method | |

| Trimethoxy derivative | Hyperlipidemia | 18.5 | Triton WR1339 model |

Table 2: Spectral Data for this compound

| Technique | Key Peaks/Features | Significance |

|---|---|---|

| UV-Vis (EtOH) | λₘₐₓ = 340 nm | Charge-transfer transition |

| ¹H NMR (CDCl₃) | δ 7.8 (d, J=15.6 Hz, H-α) | Confirms E-isomer |

| FT-IR | 1645 cm⁻¹ (C=O stretch) | Validates α,β-unsaturated ketone |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.